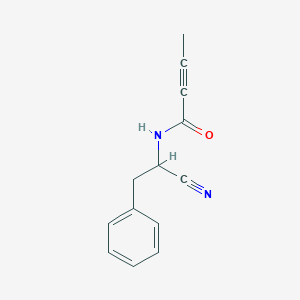

N-(1-Cyano-2-phenylethyl)but-2-ynamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-Cyano-2-phenylethyl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2-phenylethyl)but-2-ynamide typically involves the reaction of an appropriate amine with an alkyl cyanoacetate under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, often using a catalytic amount of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired ynamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-Cyano-2-phenylethyl)but-2-ynamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

N-(1-Cyano-2-phenylethyl)but-2-ynamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-(1-Cyano-2-phenylethyl)but-2-ynamide involves its highly polarized triple bond, which facilitates unique chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the electron-withdrawing cyano group, which stabilizes reaction intermediates and transition states .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Butadiynamides: These compounds are ethynylogous variants of ynamides and share similar reactivity patterns.

Cyanoacetamides: These derivatives are also used in the synthesis of heterocycles and have comparable chemical properties.

Uniqueness

N-(1-Cyano-2-phenylethyl)but-2-ynamide is unique due to its specific structure, which combines the reactivity of a triple bond with the stabilizing effects of the cyano group. This combination allows for a wide range of chemical transformations and applications that are not as readily achievable with other similar compounds .

Actividad Biológica

N-(1-Cyano-2-phenylethyl)but-2-ynamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy in various assays.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of but-2-ynamide with 1-cyano-2-phenylethylamine. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the molecular structure and purity of the synthesized compound.

Antioxidant Activity

This compound has been evaluated for its antioxidant potential. In studies assessing DPPH radical scavenging activity, compounds structurally similar to this compound demonstrated significant antioxidant properties. For instance, a related compound showed an IC50 value of 56.26 ± 3.18 μM, indicating robust radical scavenging capabilities compared to standard antioxidants like N-acetylcysteine (IC50 = 105.9 ± 1.1 μM) .

Enzyme Inhibition Studies

The compound has also been tested for its inhibitory effects on various enzymes:

- α-Glucosidase Inhibition : Compounds similar to this compound have shown potent inhibition against α-glucosidase, with IC50 values significantly lower than standard acarbose (IC50 = 841 ± 1.73 μM). For example, a related derivative exhibited an IC50 of 13.2 ± 0.34 μM .

- β-Glucuronidase Inhibition : The inhibition of β-glucuronidase is another area where these compounds have shown promise. A derivative achieved an IC50 of 0.003 ± 0.09 μM, indicating a high level of potency compared to the standard D-Saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 μM) .

- Cholinesterase Inhibition : Studies have indicated that derivatives of this compound exhibit varying degrees of inhibition against butyrylcholinesterase and acetylcholinesterase, with some showing IC50 values comparable to known inhibitors like eserine .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound and its derivatives:

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-(1-cyano-2-phenylethyl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-6-13(16)15-12(10-14)9-11-7-4-3-5-8-11/h3-5,7-8,12H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCROFSMLCPKSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC(CC1=CC=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.